6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14-7-6-13(15-16-14)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPILMZQINSDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Properties
The synthesis of 6-(4-phenylpiperazin-1-yl)pyridazin-3-ol and its derivatives typically follows a convergent synthetic strategy, leveraging the reactivity of a di-substituted pyridazine (B1198779) precursor. A common and efficient method involves the nucleophilic substitution of a di-halogenated pyridazine, most frequently 3,6-dichloropyridazine, with 1-phenylpiperazine.
This initial reaction yields an intermediate, 3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine. The subsequent and final step to obtain the target molecule is the hydrolysis of the remaining chloro group. This is generally achieved by heating the intermediate in an acidic medium, such as glacial acetic acid, which facilitates the replacement of the chlorine atom with a hydroxyl group, yielding this compound, which exists in tautomeric equilibrium with its pyridazinone form. nih.gov
The chemical properties of this scaffold are dictated by the interplay of its constituent parts. The pyridazinone ring imparts a degree of aromatic character and polarity. The phenylpiperazine moiety introduces a basic nitrogen atom, allowing for salt formation, which can be advantageous for formulation and bioavailability. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms of both rings) suggests the potential for significant intermolecular interactions with biological macromolecules.
Preclinical Biological Evaluation of 6 4 Phenylpiperazin 1 Yl Pyridazin 3 Ol and Its Analogues
In Vitro Pharmacological Profiling
The preclinical evaluation of novel chemical entities is fundamental to understanding their therapeutic potential. This section details the in vitro pharmacological characterization of 6-(4-phenylpiperazin-1-yl)pyridazin-3-ol and its structurally related analogues. The focus is on their interactions with key neuroreceptors and enzymes implicated in various neurological and psychiatric disorders.
Enzyme Inhibition Assays
Beyond receptor interactions, the therapeutic profile of a compound is also defined by its ability to inhibit key enzymes. Cholinesterases are a primary focus for compounds aimed at treating cognitive decline.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netmdpi.com The pyridazine (B1198779) and pyridazinone cores are recognized for their potential in designing cholinesterase inhibitors. samipubco.comnih.gov
Studies on pyridazinone derivatives have revealed their capacity for potent and sometimes selective inhibition of these enzymes. For instance, a series of 6-(2-methoxyphenyl)pyridazin-3(2H)-one derivatives were evaluated, with the most potent BuChE inhibitor showing an IC50 value of 12.8 μM, while displaying no significant inhibition of AChE at concentrations up to 100 μM. nih.gov Conversely, another analogue in the same series was identified as the most active against AChE. nih.gov
Another study focusing on 6-substituted-pyridazin-3(2H)one derivatives found that the 6-[4-(3-Trifluoromethyl phenyl)-piperazine]-pyridazin-3(2H)-one-2-ylpropionate analogue was a potent dual inhibitor of both AChE and BuChE, with activity comparable to the standard drug galantamine. samipubco.com Similarly, the 3-[2-(1-benzylpiperidin-4-yl) ethylamino]-6-phenylpyridazine derivative showed a very potent IC50 of 0.12 μM on AChE, which was 5000 times more effective than the reference compound minaprine. samipubco.com These findings confirm that the 6-substituted pyridazine scaffold, particularly when combined with a phenylpiperazine or similar moiety, is a promising template for developing effective cholinesterase inhibitors. nih.gov
The following table summarizes the cholinesterase inhibitory activity of representative pyridazine analogues.
| Compound Class/Derivative | Target Enzyme | IC50 (μM) | Selectivity |
|---|---|---|---|
| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate | eqBuChE | 12.8 | Selective for BuChE |
| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate | EeAChE | >34.5 (38.9% inhib. at 100μM) | - |
| 3-[2-(1-benzylpiperidin-4-yl) ethylamino]-6-phenylpyridazine | AChE | 0.12 | - |
| 6-[4-(3-Trifluoromethyl phenyl)-piperazine]-pyridazin-3(2H)-one-2-ylpropionate | AChE & BuChE | Potent, non-selective | Non-selective |
Data sourced from studies on pyridazine and pyridazinone derivatives. samipubco.comnih.gov
Protease Inhibition (e.g., C1s Protease)
Compound A1 has been identified as a selective and competitive inhibitor of C1s, a serine protease that plays a crucial role in the classical complement pathway. The classical pathway is a key component of the innate immune system and its dysregulation is implicated in various inflammatory and autoimmune diseases.
Biochemical assays have demonstrated that A1 directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its enzymatic activity with an inhibition constant (Ki) of about 5.8 μM. nih.govresearchgate.netnih.gov The inhibitory mechanism of A1 was further elucidated through a 1.8 Å resolution crystal structure, which provided insights into the physical basis of its interaction with the C1s substrate recognition site. nih.govnih.gov
The inhibitory effects of A1 on the classical complement pathway have been confirmed in several functional assays. It has been shown to dose-dependently inhibit:
Classical pathway activation induced by heparin-immune complexes. nih.govresearchgate.netnih.gov
Classical pathway-driven lysis of antibody-sensitized sheep erythrocytes. nih.govresearchgate.netnih.gov
Cleavage of C2 by C1s. nih.govresearchgate.netnih.gov
The structure-activity relationship of the A1 scaffold was also investigated by evaluating a panel of its analogues, suggesting that modifications to this chemical framework could lead to the development of even more potent and selective C1s inhibitors. nih.govresearchgate.netnih.gov
Table 1: Inhibitory Activity of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) against C1s Protease
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ~9.8 μM | nih.govresearchgate.netnih.gov |
| Inhibition Constant (Ki) | ~5.8 μM | nih.govresearchgate.netnih.gov |
Kinase Inhibition Profiling (e.g., CDK, p38, FGFR)
The kinase inhibition profile of this compound has not been specifically detailed in the available literature. However, the broader class of pyridazinone derivatives has been explored for its potential as kinase inhibitors, targeting various kinases involved in cancer cell proliferation and survival.
For instance, a series of phenyl-substituted pyridazin-3-ones with morpholino-pyrimidines have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov These studies focused on the structure-activity relationship of the phenyl and pyrimidine (B1678525) substituents to develop potent c-Met inhibitors. nih.gov
Furthermore, pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Aberrant FGFR signaling is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. nih.govnih.gov The pyrazolo[3,4-d]pyridazinone scaffold was found to be crucial for inhibitory activity, forming key hydrogen bonds with amino acid residues in the kinase domain. nih.gov
While these findings highlight the potential of the pyridazinone core in designing kinase inhibitors, further studies are required to determine the specific kinase inhibitory activity of this compound against Cyclin-Dependent Kinases (CDKs), p38 mitogen-activated protein kinase, and FGFRs.
Cellular Antiproliferative Activity Assays
The antiproliferative effects of pyridazinone derivatives, including analogues of this compound, have been evaluated in various cancer cell lines.
Novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker have been synthesized and assessed for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.govresearchgate.net These studies aimed to understand the structural requirements for cytotoxic activity within this chemical scaffold. nih.govresearchgate.net Two promising compounds from this series were found to induce oxidative stress, leading to apoptosis in AGS cells. nih.govresearchgate.net
In the context of breast cancer, new pyridazin-3(2H)-one derivatives have demonstrated significant cytotoxic activity against the human triple-negative breast cancer (TNBC) cell line, MDA-MB-468. nih.gov Two compounds, designated 6f and 7h, were particularly potent, with IC50 values of 3.12 μM and 4.9 μM, respectively. nih.gov The mechanism of action for compound 6f was linked to the induction of oxidative stress, characterized by increased levels of hydrogen peroxide and lipid peroxidation, and a decrease in the activity of antioxidant enzymes. nih.gov
The cytotoxicity of a pyridazinone derivative, referred to as Pyr-1, was evaluated against a panel of 22 human cancer cell lines, showing potent activity against leukemia, breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines. nih.gov The cytotoxic effects of Pyr-1 were attributed to the induction of apoptosis via the intrinsic pathway, involving the accumulation of reactive oxygen species (ROS) and impairment of proteasome activity. nih.gov
Table 2: Cytotoxicity of Pyridazinone Analogues in Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
| Compound 6f | MDA-MB-468 (Triple-Negative Breast Cancer) | 3.12 μM | nih.gov |
| Compound 7h | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.9 μM | nih.gov |
The pyridazinone scaffold is recognized for its potential to yield compounds with anti-inflammatory properties. nih.govnih.gov Derivatives of pyridazinone have been investigated for their ability to inhibit key mediators of inflammation.
For example, certain pyridazinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Others have been shown to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov
More recently, pyridazinone derivatives containing an indole (B1671886) moiety have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), a therapeutic target for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, exhibited promising activity and selectivity for the PDE4B isoenzyme and was able to modulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov
These studies suggest that the pyridazinone core, as present in this compound, is a promising template for the development of novel anti-inflammatory agents.
In Vivo Pharmacological Investigations (Non-Clinical Models)
Evaluation of Vasorelaxant Activity in Animal Models
The vasorelaxant properties of pyridazinone derivatives have been a subject of investigation, with several studies demonstrating their potential to induce relaxation of blood vessels.
Research has focused on the design and synthesis of 6-(4-substitutedphenyl)-3-pyridazinones as potential analogues of the vasodilator hydralazine. nih.govresearchgate.net A series of these compounds exhibited potent in vitro vasorelaxant activity, with EC50 values ranging from 0.02916 to 1.907 μM, which were superior to conventional vasodilators like hydralazine, diazoxide, and isosorbide (B1672297) mononitrate. nih.gov
Another study on novel pyridazin-3-one derivatives reported potent vasorelaxant activities in isolated pre-contracted rat thoracic aorta, with EC50 values in the low micromolar to nanomolar range. rsc.org The mechanism of action for some of these compounds was linked to an increase in the expression of endothelial nitric oxide synthase (eNOS) mRNA and a subsequent increase in nitric oxide (NO) levels in the aorta. rsc.org
While these findings are for pyridazinone derivatives with different substitution patterns at the 6-position, they underscore the potential of the 6-substituted-pyridazin-3-one scaffold, to which this compound belongs, to exhibit vasorelaxant effects. Further in vivo studies on the specific compound are necessary to confirm this activity.
Table 3: Vasorelaxant Activity of 6-(4-substitutedphenyl)-3-pyridazinone Analogues
| Compound Series | EC50 Range (μM) | Reference |
| 6-(4-substitutedphenyl)-3-pyridazinones | 0.02916 – 1.907 | nih.gov |
| Pyridazin-3-one derivatives (Series 4a-l) | 0.0117 – 2.2680 | rsc.org |
| Pyridazin-3-one derivatives (Series 5a-h) | 0.0025 – 2.9480 | rsc.org |
Assessment of Anti-inflammatory and Analgesic Effects in Preclinical Models
The anti-inflammatory and analgesic potential of this compound and its analogues has been investigated in various preclinical models. A number of pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory activities, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
One area of research has focused on 6-phenyl-3(2H)-pyridazinone derivatives. For instance, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov In the phenylbenzoquinone-induced writhing assay, a model for assessing analgesia, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3) was identified as the most active compound. nih.gov This same compound also demonstrated the most potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Notably, none of the tested compounds in this series showed any gastric ulcerogenic effects. nih.gov
Similarly, another study on new Mannich bases of arylpyridazinones revealed promising analgesic and anti-inflammatory agents. nih.gov Among the synthesized compounds, 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (IVe) showed more potent analgesic activity than acetylsalicylic acid in the phenylbenzoquinone-induced writhing test. nih.gov Furthermore, its anti-inflammatory activity was comparable to that of indomethacin (B1671933) in the carrageenan-induced paw edema model, and it did not produce gastric ulcers. nih.gov
Research into 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides also identified compounds with significant analgesic and anti-inflammatory activities. tubitak.gov.tr In the p-benzoquinone-induced writhing test, most of these compounds were more potent than aspirin. tubitak.gov.tr Specifically, compound 7e from this series was found to be the most potent in terms of both analgesic and anti-inflammatory effects, with no ulcerogenic side effects. tubitak.gov.tr
The table below summarizes the findings from the p-benzoquinone (PBQ)-induced writhing test for a series of these compounds.
Analgesic Activity of Pyridazinone Derivatives in the PBQ-induced Writhing Test
| Compound | Analgesic Activity (%) |
| 7a | 81.2 |
| 7b | 78.9 |
| 7c | 82.7 |
| 7d | 75.4 |
| 7e | 82.7 |
| 7f | 79.8 |
| 7g | 55.6 |
| 9a | 78.9 |
| 9b | 79.8 |
| 9c | 78.9 |
| 9d | 79.8 |
| 9e | 79.8 |
| 9f | 81.6 |
| Aspirin | 61.4 |
The anti-inflammatory effects of these compounds were evaluated using the carrageenan-induced paw edema model. The following table presents the percentage of inhibition of edema at various time points after administration.
Anti-inflammatory Activity of Pyridazinone Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | 30 min | 60 min | 120 min | 180 min | 270 min |
| 7a | 31.8 | 33.3 | 36.8 | 45.5 | 50.0 |
| 7b | 40.9 | 42.9 | 47.4 | 54.5 | 58.3 |
| 7c | 45.5 | 47.6 | 52.6 | 59.1 | 62.5 |
| 7d | 36.4 | 38.1 | 42.1 | 45.5 | 50.0 |
| 7e | 50.0 | 52.4 | 57.9 | 63.6 | 66.7 |
| 7f | 31.8 | 33.3 | 36.8 | 40.9 | 45.8 |
| 7g | 22.7 | 23.8 | 26.3 | 27.3 | 33.3 |
| 9a | 27.3 | 28.6 | 31.6 | 36.4 | 41.7 |
| 9b | 31.8 | 33.3 | 36.8 | 40.9 | 45.8 |
| 9c | 27.3 | 28.6 | 31.6 | 36.4 | 41.7 |
| 9d | 31.8 | 33.3 | 36.8 | 40.9 | 45.8 |
| 9e | 31.8 | 33.3 | 36.8 | 40.9 | 45.8 |
| 9f | 36.4 | 38.1 | 42.1 | 45.5 | 50.0 |
| Indomethacin | 54.5 | 57.1 | 63.2 | 68.2 | 70.8 |
These studies collectively highlight the potential of pyridazinone derivatives as a promising class of anti-inflammatory and analgesic agents with a favorable safety profile concerning gastric toxicity.
Models for Neuropharmacological Activity (e.g., antidepressant, antipsychotic-like effects)
The neuropharmacological activities of pyridazine derivatives, particularly those incorporating arylpiperazinyl moieties, have been explored in preclinical models, revealing potential antidepressant and antipsychotic-like effects.
In a study evaluating the behavioral profiles of two pyridazine derivatives, 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13), both compounds demonstrated potential antidepressant effects in mice. nih.gov They were shown to reduce the duration of immobility in the forced swimming test, a common screening model for antidepressants. nih.gov Additionally, they antagonized reserpine-induced ptosis and potentiated reserpine-induced hypothermia, further suggesting antidepressant-like activity. nih.gov The compounds also partially reversed hypothermia induced by a low dose of apomorphine. nih.gov
The interaction with serotonergic systems was also investigated. Both PC4 and PC13 antagonized head twitches induced by L-5-hydroxytryptophan in pargyline-pretreated mice and by 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane, indicating an influence on the serotonin (B10506) system. nih.gov Furthermore, these compounds exhibited analgesic properties in both the phenylbenzoquinone-induced abdominal constriction test and the hot-plate test. nih.gov
The arylpiperazine moiety is a common feature in many antipsychotic drugs. nih.gov The antipsychotic potential of novel phenylpiperazine pyrrolidin-2-one derivatives has also been investigated. researchgate.net One such compound demonstrated a non-cataleptic action in rats and prevented d-amphetamine-induced hyperlocomotion in mice, suggesting an atypical antipsychotic profile. researchgate.net Typical antipsychotics are often associated with extrapyramidal side effects, which can be predicted by catalepsy in rodents. researchgate.netdrugs.com The lack of catalepsy with this compound is a promising indicator of a potentially better side effect profile. researchgate.net
These findings suggest that the this compound scaffold and its analogues are promising for the development of new therapeutic agents targeting the central nervous system, with potential applications in the treatment of depression and psychosis.
Mechanistic Elucidation at the Cellular and Molecular Level
Investigation of Cellular Pathways and Signaling Cascades
The anti-inflammatory effects of pyridazinone derivatives are believed to be mediated through various cellular pathways and signaling cascades. One key target that has been identified is the phosphodiesterase 4 (PDE4) enzyme. nih.gov PDE4 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), an important intracellular second messenger. nih.gov By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP levels, which in turn can modulate the production of pro-inflammatory cytokines and chemokines. nih.gov
For example, a series of pyridazinone derivatives bearing an indole moiety were developed as potential PDE4 inhibitors. nih.gov Among these, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising activity and selectivity towards the PDE4B isoenzyme. nih.gov This compound was also able to regulate the production of potent pro-inflammatory cytokines and chemokines by human primary macrophages. nih.gov
The serotonergic pathway has also been implicated in the analgesic and anti-inflammatory effects of some piperazine (B1678402) derivatives. nih.gov For instance, the anti-nociceptive effect of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) was antagonized by pre-treatment with NAN-190 and PCPA, suggesting mediation through the serotonergic system. nih.gov
Furthermore, some antipsychotic drugs, which can include phenylpiperazine structures, are known to affect various receptor systems, including dopamine (B1211576) and serotonin receptors. nih.gov They can also have direct effects on peripheral tissues, such as the liver, adipose tissue, and skeletal muscles, by modulating pathways involved in lipogenesis, glucose uptake, and the production of pro-inflammatory cytokines. nih.gov
Modulation of Oxidative Stress Pathways
While direct studies on the modulation of oxidative stress pathways by this compound are limited, related compounds have shown the potential to influence these pathways. Oxidative stress is a key component of inflammation, and many anti-inflammatory agents exert their effects, at least in part, by mitigating oxidative damage. mdpi.com
For instance, a study on a 3-amino-6-phenyl-pyridazine derivative demonstrated its ability to selectively block the increased production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) by activated glia. nih.gov Overproduction of these molecules is a hallmark of oxidative stress in neuroinflammatory conditions. nih.gov
In another study, a pan-caspase inhibitor, (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b] nih.govsarpublication.comdioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid (THPA), was shown to protect human dermal papilla cells from reactive oxygen species (ROS)-induced cellular damage and apoptosis. mdpi.com This suggests that compounds with related structures may possess antioxidant properties and the ability to modulate signaling pathways activated by oxidative stress. mdpi.com
Induction of Apoptosis and Cell Cycle Regulation
Certain pyridazine derivatives have been shown to induce apoptosis and affect cell cycle regulation, particularly in cancer cell lines. A pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov
The mechanism of apoptosis induction by PPD-1 was investigated through the quantification of key apoptotic regulators. nih.gov The study found a significant overexpression of the effector caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was inhibited. nih.gov This disruption of the Bcl-2/Bax balance is a key event in the intrinsic mitochondria-dependent pathway of apoptosis. nih.gov
The following table summarizes the fold changes in the expression of apoptotic regulators in A549 cells treated with PPD-1 compared to untreated cells.
Expression of Apoptotic Regulators in PPD-1 Treated A549 Cells
| Gene | Fold Change |
| Caspase-3 | 7.19 |
| Bax | 7.28 |
| p53 | 5.08 |
| Bcl-2 | 0.22 |
These findings indicate that pyridazine derivatives can modulate fundamental cellular processes like apoptosis and cell cycle progression, suggesting their potential as anti-proliferative agents.
Complement Pathway Activation and Inhibition Studies
The classical complement pathway is a critical component of the innate immune system, and its dysregulation can contribute to the pathology of various diseases. nih.govnih.gov The C1s protease, a key enzyme in this pathway, represents an attractive target for therapeutic intervention. nih.govnih.gov
A study identified 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), an analogue of this compound, as a selective and competitive inhibitor of C1s. nih.govnih.govresearchgate.net This compound was shown to dose-dependently inhibit the activation of the classical pathway in several functional assays, including:
Inhibition of classical pathway activation by heparin-induced immune complexes. nih.govnih.gov
Inhibition of classical pathway-driven lysis of antibody-sensitized sheep erythrocytes. nih.govnih.gov
Inhibition of classical pathway activation in a pathway-specific ELISA. nih.govnih.gov
Inhibition of the cleavage of C2 by C1s. nih.govnih.gov
Biochemical experiments confirmed that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM. nih.govresearchgate.net This work identifies a new class of small-molecule C1s inhibitors and provides a foundation for the development of more potent and selective analogues for both research and therapeutic applications. nih.govnih.gov
Structure Activity Relationships Sar
Substitutions on the Phenyl Ring of the Piperazine (B1678402) Moiety
Alterations to the phenyl ring of the phenylpiperazine group can profoundly influence receptor binding affinity and selectivity. The introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) and their position on the ring can modulate the electronic and steric properties of the molecule, leading to differential interactions with the binding pockets of various receptors. For instance, in related series, the nature and position of substituents on the phenyl ring have been shown to be critical for affinity towards adrenergic and serotonergic receptors.
Modifications of the Pyridazine (B1198779) Ring
The pyridazine ring itself offers opportunities for structural modification. While the 3-ol (or 3-one) position is a defining feature of this particular scaffold, substitutions at other available positions on the pyridazine ring could be explored to fine-tune the compound's properties. For example, the introduction of small alkyl or halogen groups could influence the molecule's lipophilicity and metabolic stability.
Alterations of the Linker
The direct connection between the piperazine and pyridazine rings is a key structural feature. While not a traditional "linker" in the sense of a flexible chain, the nature of this connection is vital. Exploring bioisosteric replacements for the pyridazine nitrogen atoms or altering the point of attachment of the phenylpiperazine moiety could lead to novel analogs with distinct pharmacological profiles.
| Compound/Series | Modification | Observed Activity/Affinity | Reference |
| Piperazine-pyridazinone analogs | Varied arylpiperazine, spacer length, and terminal fragment | High α1-adrenergic receptor affinity (nanomolar to subnanomolar) | nih.gov |
| Piperazine-pyridazinone analogs | Varied arylpiperazine, spacer length, and terminal fragment | Moderate to high 5-HT1A serotonin (B10506) receptor affinity | nih.gov |
| 6-(substituted-phenyl)-pyridazinone derivatives | Substitution on the phenyl ring at position 6 | Potent vasorelaxant activity | nih.gov |
| 6-(substituted-phenyl)-dihydropyridazinone derivatives | Various substitutions | Good antihypertensive activity | nih.gov |
Computational Chemistry and Molecular Modeling Studies
In Silico Compound Design and Library Virtual Screening
In silico compound design and virtual screening are foundational steps in identifying novel bioactive molecules. These methods leverage computational power to search vast chemical libraries for compounds that are predicted to bind to a specific biological target.
The design process often begins with a core structure, such as the pyridazin-3-one moiety, which is known for its diverse biological activities. nih.gov Researchers then design new series of compounds by making targeted modifications to this scaffold. For instance, studies have focused on designing novel pyridazin-3-one derivatives as potential vasodilator analogues to existing drugs like hydralazine. nih.gov
Virtual screening was instrumental in identifying 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), a chemical analog of the title compound, as a selective and competitive inhibitor of the C1s protease, a key component of the classical complement pathway in the immune system. researchgate.netnih.gov This discovery was made by screening a library of small molecules to find those that could interact with the substrate recognition site of C1s. researchgate.netnih.gov This approach allows for the rapid and cost-effective identification of promising lead compounds from millions of potential candidates, significantly accelerating the initial phases of drug discovery.
Molecular Docking Simulations for Ligand-Target Interactions
Once potential candidates are identified, molecular docking simulations are employed to predict their binding orientation and affinity within the target's active site. This technique models the interaction between a small molecule (ligand) and a macromolecule (receptor), providing crucial information about the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
For example, in the development of pyridazinone derivatives as antibacterial and antifungal agents, molecular docking studies were conducted using software like V-Life Science MDS 4.6. researchgate.net These simulations aimed to understand the binding patterns of the synthesized compounds against microbial protein targets, such as the crystal structure of E. coli (PDB ID: 1KZN) and cytochrome P450 14-alpha-sterol demethylase (PDB ID: 1EA1). researchgate.net Similarly, comprehensive computational studies on pyridazine (B1198779) derivatives designed for Alzheimer's disease used molecular docking to evaluate their interactions with targets like acetylcholinesterase (AChE). nih.gov
In the case of the C1s inhibitor A1, a close analog of 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, a high-resolution crystal structure confirmed the physical binding pose within the C1s active site, validating the predictions from initial screening and docking simulations. nih.gov Such studies are vital for structure-based drug design, where the detailed understanding of ligand-target interactions guides the rational modification of the ligand to improve its potency and selectivity.
Table 1: Example Molecular Docking Targets for Pyridazinone Scaffolds
| Target Protein | Disease Area | PDB ID | Purpose of Docking Study |
|---|---|---|---|
| C1s Protease | Inflammatory Diseases | - | To identify inhibitors of the classical complement pathway. researchgate.netnih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | - | To assess inhibitory potential and binding mode. nih.gov |
| E. coli receptor | Bacterial Infections | 1KZN | To explore the binding pattern of potential antibacterial agents. researchgate.net |
| Cytochrome P450 14α-demethylase | Fungal Infections | 1EA1 | To investigate the mechanism of antifungal activity. researchgate.net |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and reveal important conformational changes in both the ligand and the protein.
MD simulations were performed on the C1s protease in complex with the inhibitor A1 to evaluate the stability of their interaction. researchgate.net The root-mean-square deviation (RMSD) of the protein's alpha-carbon atoms and the ligand's heavy atoms were monitored over the course of the simulation to confirm that the complex remained stable. researchgate.net In another study, 100-nanosecond MD simulations were used to analyze the stability of novel pyridazine derivatives within the binding sites of proteins related to Alzheimer's disease. nih.gov These simulations help to validate the docking results and provide a more realistic understanding of the binding event under physiological conditions, ensuring that the designed ligand can maintain favorable interactions with its target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) affect activity, QSAR models can predict the potency of newly designed compounds.
Both 2D and 3D-QSAR models have been developed for various pyridazinone derivatives. For instance, a 3D-QSAR pharmacophore model was generated to predict the vasorelaxant activity of 6-(4-substitutedphenyl)-3-pyridazinone analogues. nih.gov A separate study on pyridazine derivatives for Alzheimer's disease employed 2D-QSAR modeling as part of a comprehensive computational approach to design multi-target ligands. nih.gov These models are powerful tools in medicinal chemistry, as they provide predictive insights that guide the synthesis of analogs with enhanced biological activity.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
A compound's efficacy is dependent not only on its interaction with the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are now routinely used in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles, thereby reducing late-stage failures.
Numerous studies on pyridazinone and phenylpiperazine derivatives have incorporated in silico ADME predictions. nih.govresearchgate.netisca.me These computational models and tools, such as SwissADME and pkCSM, predict a range of properties including physicochemical characteristics, solubility, lipophilicity, and oral bioavailability. researchgate.netisca.memdpi.com For example, ADMET studies on novel pyridazin-3-one derivatives designed for vasorelaxant activity demonstrated promising drug-like behavior, including good oral bioavailability and excellent intestinal absorption. rsc.org Similarly, computational analysis of pyridazine derivatives for Alzheimer's disease showed promising oral absorption rates. nih.gov These predictions are crucial for optimizing the drug-like properties of lead compounds.
Table 2: Common In Silico ADME Parameters Predicted for Pyridazinone Analogs
| ADME Parameter | Predicted Property | Computational Tool/Method | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | ADMET Description Plot | Predicts oral absorption from the gut. nih.gov |
| Distribution | Blood-Brain Barrier (BBB) Penetration | BOILED-Egg Model | Estimates the ability of a compound to enter the central nervous system. isca.me |
| Metabolism | Cytochrome P450 (CYP) Inhibition | pkCSM, SwissADME | Predicts potential for drug-drug interactions. researchgate.netrsc.org |
| General | Oral Bioavailability | Bioavailability Radar | Provides a graphical representation of drug-likeness based on multiple parameters. mdpi.com |
| General | Drug-Likeness | Lipinski's Rule of Five | Assesses whether a compound has properties that would make it a likely orally active drug. |
Chemoinformatics and Data Mining for Analog Design
Chemoinformatics and data mining involve the use of computational methods to analyze large datasets of chemical information. These approaches are used to identify structure-activity relationships, design novel molecules, and prioritize compounds for synthesis.
The design of analogs for the C1s inhibitor A1 is a practical example of this process. researchgate.net After the initial hit was identified, a synthetic scheme was devised to prepare a panel of new compounds with various substitutions on the terminal phenyl ring. researchgate.net This systematic exploration of the chemical space around the initial hit, guided by computational insights, is a core tenet of modern medicinal chemistry. Similarly, research on pyridazine derivatives for Alzheimer's disease led to the design of 13 novel compounds based on computational analyses, including QSAR and docking, which exhibited favorable interactions and drug-like properties. nih.gov These chemoinformatic strategies are essential for transforming an initial hit compound, such as this compound, into a viable drug candidate by systematically designing and evaluating related analogs.
Advanced Characterization Techniques and Methodologies
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, ¹H and ¹³C NMR spectra would provide key information.
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyridazine (B1198779) ring, the phenyl ring, and the piperazine (B1678402) ring. The chemical shifts (δ) and coupling patterns of the pyridazine protons would confirm the substitution pattern. rsc.org The aromatic protons of the phenyl group would typically appear in the downfield region (around 7.0-7.5 ppm). nih.gov The piperazine protons would exhibit signals in the aliphatic region, often as multiplets, due to their chemical environment. mdpi.com
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C=O) of the pyridazinol ring, the carbons of the two aromatic rings, and the aliphatic carbons of the piperazine moiety. mdpi.commdpi.com The specific chemical shifts help in assigning each carbon to its position within the molecular structure. rsc.org
Interactive Data Table: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridazine-H | ~6.9 - 7.6 | Doublet (d) |
| Phenyl-H | ~6.8 - 7.4 | Multiplet (m) |
| Piperazine-H (adjacent to N-pyridazine) | ~3.7 - 3.9 | Triplet (t) or Multiplet (m) |
| Piperazine-H (adjacent to N-phenyl) | ~3.2 - 3.4 | Triplet (t) or Multiplet (m) |
| Pyridazinol-OH | Variable (broad singlet) | Singlet (s) |
Interactive Data Table: Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Pyridazinol) | ~160 - 165 |
| C-N (Pyridazine) | ~140 - 150 |
| Aromatic C-H (Phenyl & Pyridazine) | ~115 - 135 |
| Aromatic C-N (Phenyl & Pyridazine) | ~145 - 155 |
| Piperazine C-N | ~45 - 55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. mdpi.com C-H stretching vibrations for the aromatic rings would appear around 3100-3000 cm⁻¹. The C=O stretching of the pyridazinone tautomer typically appears as a strong band around 1650-1670 cm⁻¹. mdpi.com Bands corresponding to C=N and C=C stretching within the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of this compound. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy. mdpi.com
X-ray Crystallography of Target-Ligand Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its crystalline state. When a ligand like this compound is co-crystallized with its biological target (e.g., an enzyme or receptor), this technique can reveal the precise binding mode and key intermolecular interactions.
Interactive Data Table: Typical Crystallographic Parameters for Analogous Structures
| Parameter | Typical Value/Observation | Reference |
| Piperazine Ring Conformation | Chair | nih.govresearchgate.net |
| Pyridazine Ring | Planar | nih.govresearchgate.net |
| Phenyl Ring | Planar | nih.govresearchgate.net |
| Dihedral Angle (Pyridazine-Phenyl) | 13-20° | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
Chromatographic Methods for Compound Purity and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, and they play a critical role in assessing the purity of synthesized molecules.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of pyridazinone derivatives. mdpi.com A typical setup involves a reverse-phase (RP) column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.com
The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as water with a small percentage of acetic acid or other modifiers). mdpi.com The components of the sample are detected as they elute from the column using a UV detector, often set at a wavelength like 254 nm where the aromatic rings of the compound absorb light. mdpi.com The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method is also used to monitor the progress of a chemical reaction and to purify the final product. nih.govmdpi.com
Interactive Data Table: Typical HPLC Parameters for Analysis of Pyridazinone Derivatives
| Parameter | Typical Conditions | Reference |
| HPLC System | Waters HPLC or similar | mdpi.com |
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | Methanol/Aqueous Buffer (e.g., Acetic Acid) | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV at 254 nm | mdpi.com |
Future Research Directions and Preclinical Translational Perspectives
Development of Novel 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol Analogues with Enhanced Potency and Selectivity
The rational design of analogues based on the this compound scaffold is a primary avenue for future research. The goal is to systematically modify its core components—the pyridazinol ring, the phenylpiperazine moiety, and the substituents on either phenyl ring—to enhance potency against specific biological targets and improve selectivity over related proteins, thereby minimizing potential side effects.
Structure-activity relationship (SAR) studies on related pyridazine (B1198779) derivatives have demonstrated that even minor structural modifications can significantly impact biological activity. For instance, in the development of pyridazinone-based COX-2 inhibitors, the substitution pattern on a phenyl ring at the 6-position of the pyridazinone core was found to have a substantial effect on both inhibitory activity and selectivity. cu.edu.eg Similarly, research on another class of pyridazinone derivatives targeting monoamine oxidase B (MAO-B) showed that the addition of specific substituents to a benzalhydrazone ring attached to the pyridazinone core could dramatically increase inhibitory activity. nih.gov For example, compound TR16, featuring a para-chloro substituent, emerged as the most potent inhibitor against MAO-B with an IC₅₀ value of 0.17 μM and a selectivity index of over 235 against MAO-A. nih.gov
Future efforts will likely focus on creating a library of this compound analogues. This would involve:
Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the terminal phenyl ring to probe interactions with target binding sites. Studies on related structures have shown that such modifications can modulate activity; for example, pyridazinone derivatives with dimethoxy-substituted phenyl rings showed highly enhanced COX-2 activity. cu.edu.eg
Modification of the Pyridazine Core: Altering substituents on the pyridazine ring itself or exploring the impact of its tautomeric forms. blumberginstitute.org The inherent polarity and hydrogen-bonding capacity of the pyridazine ring are key to its function and can be fine-tuned. nih.gov
Bioisosteric Replacement: Replacing the phenylpiperazine group with other heterocyclic moieties to explore different spatial arrangements and electronic properties, potentially improving pharmacokinetic profiles or target engagement.
| Compound Class/Derivative | Target | Key Structural Modification | Impact on Potency/Selectivity |
| 6-Phenylpyridazinone Derivatives | COX-2 | 3,4-dimethoxy substitution on the phenyl ring | Highly enhanced COX-2 activity and selectivity, equal to celecoxib. cu.edu.eg |
| Pyridazinone-Benzalhydrazone Derivatives | MAO-B | Para-chloro substituent on the benzalhydrazone ring (Compound TR16) | Most potent inhibitor (IC₅₀ = 0.17 μM) with high selectivity (>235-fold) over MAO-A. nih.gov |
| 5-Pyridazin-3-one Phenoxypropylamines | Histamine (B1213489) H₃ Receptor | Optimization at R² and R⁶ positions of the pyridazinone ring | Improved pharmacokinetic properties and high affinity (Kᵢ = 1.7 nM). nih.gov |
| 3,6-Disubstituted Pyridazines | CDK2 | Various substitutions on the pyridazine core | Compounds showed moderate to excellent anticancer action against breast cancer cell lines. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas for the Compound Class
The pyridazine nucleus is a versatile scaffold that has been successfully incorporated into molecules targeting a wide array of biological entities, suggesting that this compound and its analogues may have therapeutic potential across multiple diseases. researchgate.netnih.gov The phenylpiperazine moiety is also a common pharmacophore in centrally active agents. The combination of these two structural motifs opens up numerous possibilities for new therapeutic applications.
Known biological targets for pyridazine derivatives include:
Enzymes: Such as Cyclooxygenase (COX), particularly the COX-2 isoform, making them candidates for anti-inflammatory agents. cu.edu.egcu.edu.eg Other targeted enzymes include Monoamine Oxidase B (MAO-B), relevant for neurodegenerative disorders like Parkinson's disease, and protein kinases, which are crucial targets in oncology. nih.govnih.govnih.gov A structurally related compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, was recently identified as a selective inhibitor of the C1s protease, a key component of the classical complement pathway, indicating a potential role in treating complement-mediated diseases. researchgate.net
G-Protein Coupled Receptors (GPCRs): Including histamine H₃ receptors, which are targets for cognitive enhancement, and muscarinic acetylcholine (B1216132) receptors (mAChRs), which are involved in various central nervous system functions. nih.govnih.gov
This diversity of targets translates into a broad range of potential therapeutic areas:
Oncology: Inhibition of protein kinases like cyclin-dependent kinases (CDKs) is a cornerstone of modern cancer therapy. nih.govnih.gov
Inflammatory Diseases: Selective COX-2 inhibition offers a promising strategy for treating inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs. cu.edu.egnih.gov
Neurodegenerative Diseases: MAO-B inhibitors are used to treat Parkinson's disease, and histamine H₃ receptor antagonists have shown potential as cognitive enhancers. nih.govnih.gov
Cardiovascular Conditions: Pyridazinone derivatives have been investigated for various cardiovascular applications, including as antihypertensive and vasorelaxant agents. nih.govrsc.orgnih.gov
| Derivative Class | Biological Target | Potential Therapeutic Area |
| 3,6-Disubstituted Pyridazines | Cyclin-dependent kinase 2 (CDK2) | Cancer nih.gov |
| Phenyl-Pyridazinone Derivatives | COX-2 | Inflammation cu.edu.egcu.edu.eg |
| Pyridazinone-Benzalhydrazone Hybrids | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) nih.gov |
| Pyridazin-3-one Phenoxypropylamines | Histamine H₃ Receptor | Cognitive Disorders nih.gov |
| Phenylpiperazinyl-Pyridazine Analogues | C1s Protease | Complement-Mediated Diseases researchgate.net |
| Pyridazin-3-one Derivatives | Endothelial Nitric Oxide Synthase (eNOS) | Cardiovascular (Hypertension) rsc.org |
Integration of Multi-Omics Data in Preclinical Research
To fully elucidate the therapeutic potential of this compound and its analogues, future preclinical research must integrate multi-omics technologies. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of a drug's effect at multiple biological levels. nih.gov
For this compound class, multi-omics can be applied to:
Identify Novel Targets: Unbiased proteomic or transcriptomic screening can reveal previously unknown binding partners or affected pathways, potentially uncovering new therapeutic indications.
Elucidate Mechanism of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations following treatment, researchers can build a comprehensive picture of the compound's mechanism of action beyond simple target engagement. nih.gov
Discover Biomarkers: Integrated analysis can identify molecular signatures that correlate with a response to the compound. These biomarkers are crucial for patient stratification in future clinical trials, forming a cornerstone of personalized medicine. nih.gov
Predict Toxicology: "Toxico-omics" can help predict adverse effects by identifying signatures of cellular stress or off-target pathway modulation early in the preclinical phase, allowing for the selection of candidates with better safety profiles.
The integration of these complex datasets allows for the construction of disease-specific gene regulatory networks, providing deeper insights into how a compound like this compound might modulate the underlying pathology of a disease. nih.gov
Challenges and Opportunities in the Development of Pyridazine-Based Preclinical Candidates
The development path for any new chemical entity is fraught with challenges, but the pyridazine scaffold also presents unique opportunities.
Challenges:
Optimizing ADMET Properties: A significant hurdle in drug development is achieving a suitable profile for absorption, distribution, metabolism, excretion, and toxicity (ADMET). While a compound may show high potency in vitro, poor oral bioavailability or rapid metabolism can render it ineffective in vivo. nih.gov
Achieving Selectivity: Many targets, such as kinases, belong to large families of highly similar proteins. Achieving selectivity for the desired target over its relatives is critical to avoid off-target effects and associated toxicities.
Potential for Toxicity: As with any chemical class, unexpected toxicities can arise. For example, the development of a potent and otherwise promising pyridazin-3-one histamine H₃ receptor antagonist was discontinued (B1498344) due to findings of genotoxicity. nih.gov
Opportunities:
Physicochemical Advantages: The pyridazine ring has distinct properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be expertly utilized in drug design to achieve strong and specific interactions with biological targets. nih.gov
Favorable Pharmacokinetics: Compared to a simple phenyl ring, the pyridazine heterocycle is less lipophilic and has been associated with lower inhibition of cytochrome P450 enzymes, which can translate to a better drug metabolism profile. nih.gov
Synthetic Versatility: The chemistry of pyridazines is well-established, allowing for the straightforward synthesis of a wide variety of derivatives. This synthetic tractability facilitates the rapid exploration of structure-activity relationships needed to optimize a lead compound. nih.govnih.gov
| Aspect | Challenges | Opportunities |
| Pharmacokinetics | Achieving good oral bioavailability and metabolic stability. nih.gov | Less lipophilic than phenyl rings; potential for lower CYP450 inhibition. nih.gov |
| Selectivity | Avoiding off-target activity, especially within large protein families (e.g., kinases). | Unique H-bonding and dipole properties can be exploited for specific target recognition. nih.govblumberginstitute.org |
| Safety | Potential for unforeseen toxicities, such as genotoxicity. nih.gov | Rational design can mitigate liabilities; often better tolerated than other scaffolds. nih.gov |
| Synthesis | Complex multi-step syntheses can be resource-intensive. | Well-established and versatile chemistry allows for creation of diverse analogue libraries. cu.edu.egnih.govnih.gov |
Q & A
Q. What are the common synthetic routes for 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, and what reaction conditions are critical for yield optimization?
The synthesis typically involves coupling pyridazine derivatives with functionalized piperazines. Key steps include nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvents like dichloromethane and bases such as triethylamine are used to facilitate reactions, with temperature control (0–25°C) to minimize side products . Purification often employs column chromatography with gradient elution to isolate the target compound from intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are standard for confirming molecular weight and functional groups. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally similar piperazine-pyridazine hybrids . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents and impurities .
Q. What pharmacological activities have been reported for piperazine-pyridazine derivatives, and how might these inform research on this compound?
Analogous compounds exhibit anti-bacterial, anti-viral, and anti-inflammatory activities. For example, 3-(piperazin-1-yl)pyridazine derivatives show inhibition of platelet aggregation and enzyme targets like phosphodiesterases . These activities suggest potential mechanisms for this compound, warranting in vitro assays (e.g., enzyme inhibition, cell viability) to validate bioactivity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Use PPE (gloves, lab coats) and respiratory protection (NIOSH-certified P95/P100 filters) to prevent inhalation of particulates. Work in a fume hood to avoid exposure to volatile solvents. Stability data indicate the compound is non-reactive under standard storage (room temperature, desiccated), but decomposition may occur above 200°C .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
Side products like N-alkylated byproducts or oxidized species arise from excessive heating or oxygen exposure. Kinetic studies using in situ FTIR or Raman spectroscopy can monitor reaction progress. Optimizing stoichiometry (1:1.2 molar ratio of pyridazine to piperazine) and employing low-temperature (−10°C) conditions reduce undesired pathways . Microwave-assisted synthesis may enhance regioselectivity and reduce reaction time .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?
Discrepancies in activity data (e.g., anti-viral vs. anti-bacterial potency) may stem from assay variability or substituent effects. Conduct structure-activity relationship (SAR) studies by systematically modifying the phenylpiperazine or pyridazine moieties. Use molecular docking to predict binding affinities for targets like viral proteases or bacterial enzymes, followed by in vitro validation .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound?
Employ transcriptomic or proteomic profiling to identify differentially expressed genes/proteins in treated cell lines. Competitive binding assays (e.g., fluorescence polarization) using labeled ligands can quantify receptor affinity. For enzyme targets, measure kinetic parameters (Km, Vmax) to distinguish competitive vs. allosteric inhibition .
Q. What advanced computational methods are suitable for predicting the physicochemical properties of this compound?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular dynamics (MD) simulations assess solubility and membrane permeability using force fields like CHARMM or AMBER. Quantitative structure-property relationship (QSPR) models correlate logP and pKa with experimental solubility data .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
Pilot-scale reactions require solvent recovery systems (e.g., rotary evaporation) and continuous-flow reactors to improve mixing and heat transfer. Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) like pH and temperature. Use design of experiments (DoE) to optimize yield and purity .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) environments to assess hydrolysis or degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life, guided by ICH Q1A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
